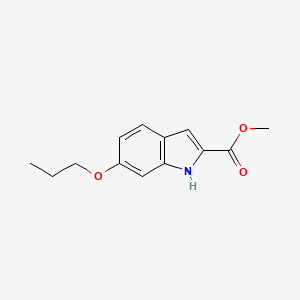

methyl 6-propoxy-1H-indole-2-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 6-propoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-6-17-10-5-4-9-7-12(13(15)16-2)14-11(9)8-10/h4-5,7-8,14H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGYMCFNJXBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274578 | |

| Record name | Methyl 6-propoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881041-22-1 | |

| Record name | Methyl 6-propoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-propoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Propoxy 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, a complete and unambiguous assignment of all proton and carbon signals of methyl 6-propoxy-1H-indole-2-carboxylate can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the indole (B1671886) core protons, the propoxy substituent, and the methyl ester group.

The indole N-H proton (H-1) is anticipated to appear as a broad singlet at a significantly downfield chemical shift (typically δ > 9.0 ppm) due to its acidic nature and involvement in hydrogen bonding. The proton at the C-3 position of the indole ring is expected to be a singlet or a narrow doublet around δ 7.1-7.2 ppm. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-7) will exhibit characteristic splitting patterns. H-7, adjacent to the electron-donating propoxy group, would appear as a doublet, while H-4 would be a doublet further downfield. H-5 is expected to show a doublet of doublets due to coupling with both H-4 and H-7.

The signals for the propoxy group will include a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the oxygen atom. The methyl ester (OCH₃) protons will appear as a sharp singlet, typically around δ 3.9 ppm.

Predicted ¹H NMR data for this compound:

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (H-1) | ~9.30 | br s | - |

| H-3 | ~7.15 | s | - |

| H-4 | ~7.55 | d | ~8.5 |

| H-5 | ~6.85 | dd | J = 8.5, 2.2 |

| H-7 | ~6.95 | d | ~2.2 |

| -OCH₃ (ester) | ~3.90 | s | - |

| -OCH₂CH₂CH₃ | ~4.00 | t | ~6.5 |

| -OCH₂CH₂CH₃ | ~1.85 | sext | ~7.0 |

| -OCH₂CH₂CH₃ | ~1.05 | t | ~7.4 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. The carbonyl carbon of the ester group is expected to be the most downfield signal (δ > 160 ppm). The aromatic and heterocyclic carbons of the indole ring will resonate in the region of δ 100-140 ppm. The specific chemical shifts are influenced by the substituents; for instance, C-6, being attached to the electron-donating propoxy group, will be shifted downfield. The carbons of the propoxy group and the methyl ester will appear in the upfield region of the spectrum.

Predicted ¹³C NMR data for this compound:

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~162.5 |

| C-6 | ~157.0 |

| C-7a | ~137.5 |

| C-2 | ~129.0 |

| C-3a | ~127.5 |

| C-4 | ~122.0 |

| C-5 | ~112.5 |

| C-3 | ~108.0 |

| C-7 | ~96.0 |

| -OCH₂- | ~70.0 |

| -OCH₃ (ester) | ~52.0 |

| -CH₂CH₃ | ~22.5 |

| -CH₃ | ~10.5 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show cross-peaks between the coupled aromatic protons (H-4 with H-5, H-5 with H-7) and within the propoxy chain (OCH₂ with the adjacent CH₂, and that CH₂ with the terminal CH₃). This confirms the connectivity within these fragments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, verifying the assignments in Tables 1 and 2.

The proton at H-7 showing a correlation to C-6 and C-5.

The OCH₂ protons of the propoxy group showing a correlation to the C-6 carbon of the indole ring, confirming the position of the substituent.

The methyl ester protons showing a correlation to the carbonyl carbon, confirming the ester functionality.

The proton at H-4 showing correlations to C-3a and C-5.

While solution-state NMR provides data on molecules in a solvated, mobile state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. europeanpharmaceuticalreview.com For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. europeanpharmaceuticalreview.com

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous material and can be used to quantify the amount of each phase in a sample. europeanpharmaceuticalreview.com

Study Molecular Dynamics: By measuring parameters like relaxation times, ssNMR can provide information on the mobility of different parts of the molecule within the crystal lattice, such as the rotation of the methyl groups or the flexibility of the propoxy chain. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.net For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₅NO₃. The experimentally measured mass is compared to the theoretically calculated exact mass. A close match (typically within 5 ppm) provides strong evidence for the proposed chemical formula.

HRMS Data for this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Ion [M+H]⁺ | C₁₃H₁₆NO₃⁺ |

| Calculated Exact Mass for [M+H]⁺ | 234.1125 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds. In the analysis of indole derivatives, GC-MS provides crucial information on their purity and molecular structure through fragmentation patterns. core.ac.uk For this compound, the technique would involve separation on a capillary column followed by electron ionization (EI). academicjournals.org The resulting mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a significant [M-31]⁺ fragment.

Cleavage of the propoxy side chain , which could occur in several ways, such as the loss of a propyl radical (-C₃H₇) to yield an [M-43]⁺ fragment, or the loss of propene via McLafferty rearrangement.

Decarboxylation of the ester group, resulting in the loss of COOCH₃.

The identification of these characteristic fragments allows for the unambiguous confirmation of the compound's structure. academicjournals.org The retention time in the gas chromatogram serves as an additional identifier when compared against a standard.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules. For this compound, ESI-MS analysis, particularly in the positive ion mode, would be expected to primarily yield protonated molecules [M+H]⁺ or adducts with alkali metals, such as the sodium adduct [M+Na]⁺. nih.gov

This technique is particularly useful for liquid chromatography-mass spectrometry (LC-MS) applications. bldpharm.com Tandem mass spectrometry (ESI-MS/MS) experiments on the isolated precursor ion (e.g., [M+H]⁺) would provide further structural details. The fragmentation of deprotonated indole alkaloids has been shown to involve remote hydrogen rearrangements and characteristic losses of side chains. chemrxiv.org For this compound, collision-induced dissociation (CID) would likely induce the loss of methanol (B129727) (CH₃OH) from the ester or the propoxy group as propene (C₃H₆), providing valuable data for structural confirmation.

X-ray Crystallography for Solid-State Molecular Structure Determination

The molecule is expected to crystallize in a common space group, such as the monoclinic P2₁/c or orthorhombic systems. nih.govmdpi.com The indole ring system itself would be nearly planar. nih.gov Intermolecular interactions, particularly hydrogen bonding involving the indole N-H group as a donor and the ester carbonyl oxygen as an acceptor, are expected to play a significant role in stabilizing the crystal lattice. mdpi.comnih.gov These interactions often lead to the formation of dimers or extended chain-like structures in the solid state. mdpi.com

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/Characteristic | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | 5-methoxy-1H-indole-2-carboxylic acid mdpi.com, Methyl 5,6-dimethoxy-1H-indole-2-carboxylate nih.gov |

| Space Group | P2₁/c or similar | 5-methoxy-1H-indole-2-carboxylic acid mdpi.com |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds | 5-methoxy-1H-indole-2-carboxylic acid nih.gov |

| Molecular Geometry | Nearly planar indole core | Methyl 5,6-dimethoxy-1H-indole-2-carboxylate nih.gov |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A sharp band around 3300-3400 cm⁻¹ can be assigned to the N-H stretching vibration of the indole ring. mdpi.com The carbonyl (C=O) stretching vibration of the ester group will produce a strong, sharp absorption in the region of 1680-1720 cm⁻¹. mdpi.com

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Indole) | ~3300-3400 |

| C-H Stretch (Aromatic) | ~3050-3150 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

| C=O Stretch (Ester) | ~1680-1720 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-O Stretch (Ester/Ether) | ~1050-1300 |

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The indole ring acts as the primary chromophore in this compound. Indole and its derivatives typically exhibit two main absorption bands corresponding to π→π* transitions. researchdata.edu.au The spectrum is expected to show a strong absorption band (the B-band) around 260-290 nm and a lower energy, broader band (the L-band) at longer wavelengths. The presence of the propoxy and methyl carboxylate substituents on the indole core can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima (λmax) and affect their intensities. umaine.edu

Fluorescence Spectroscopy and Photophysical Investigations

The indole nucleus is renowned for its intrinsic fluorescence, making its derivatives useful as fluorescent probes. mdpi.com Following excitation at its absorption maximum, this compound is expected to exhibit fluorescence emission, typically in the UV or blue region of the spectrum. The emission wavelength and fluorescence quantum yield are sensitive to the local environment, including solvent polarity. mdpi.com The difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift, which is an important characteristic of a fluorophore. The donor-π-acceptor (D-π-A) architecture, with the propoxy group acting as a donor and the carboxylate as an acceptor, can influence the photophysical properties, potentially leading to a red-shifted emission compared to unsubstituted indole. mdpi.com

Table 3: Predicted Photophysical Properties for this compound

| Parameter | Expected Characteristic |

|---|---|

| Absorption λmax | ~260-290 nm |

| Emission λem | Typically >300 nm, solvent-dependent |

| Stokes Shift | Characteristic of indole derivatives |

| Fluorescence | Expected to be fluorescent in solution |

Table of Compounds Mentioned

Computational Chemistry and Theoretical Characterization of Methyl 6 Propoxy 1h Indole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. However, specific investigations into methyl 6-propoxy-1H-indole-2-carboxylate using these methods have not been reported in the available literature.

Conformational Analysis and Potential Energy Surfaces

The study of a molecule's different spatial arrangements (conformations) and the energy associated with them is key to understanding its biological activity and physical properties. There are no published reports on the conformational analysis or the potential energy surface of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations provide a view of how a molecule moves and interacts with its environment over time. This data is essential for understanding its behavior in solution or biological systems. As with other computational methods, no molecular dynamics simulation studies specific to this compound are currently available in the scientific literature.

Computational Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity of a molecule is a fundamental aspect of computational chemistry. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into its electronic structure and, consequently, its reactivity towards various chemical reagents. These computational studies can elucidate the most probable sites for electrophilic and nucleophilic attack, predict the regioselectivity of reactions, and offer a quantitative measure of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule indicates the likely sites for chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, particularly at the C3 position, which is a characteristic feature of indole derivatives. The presence of the electron-donating 6-propoxy group further enhances the electron density of the benzene (B151609) portion of the indole nucleus. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing methyl carboxylate group at the C2 position and other parts of the indole ring system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: The values presented in this table are hypothetical and representative of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylate group and the propoxy group, as well as over the C3 position of the indole ring. The region around the indole N-H proton and the protons of the methyl and propoxy groups would exhibit a positive electrostatic potential. This visual representation aids in understanding the molecule's interactions with other polar molecules and reagents.

Global and Local Reactivity Descriptors

To provide a more quantitative prediction of reactivity, various global and local reactivity descriptors can be calculated from the conceptual DFT framework. These descriptors are derived from the changes in energy as a function of the number of electrons.

Global Reactivity Descriptors:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.33 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.73 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.

Local Reactivity Descriptors (Fukui Functions):

Fukui functions are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack.

f-(r): Indicates the propensity of a site to undergo an electrophilic attack.

f0(r): Indicates the propensity of a site to undergo a radical attack.

For this compound, the calculated Fukui functions would likely predict that the C3 position is the most susceptible to electrophilic attack (highest f-(r) value), which is consistent with the known reactivity of indoles. The carbonyl carbon of the ester group would be a likely site for nucleophilic attack (high f+(r) value).

By integrating these computational approaches, a comprehensive understanding of the chemical reactivity and selectivity of this compound can be achieved. This theoretical characterization is instrumental in guiding the design of synthetic routes and predicting the outcomes of chemical reactions involving this compound.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Indole 2 Carboxylates

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling helps to identify the essential structural motifs of a molecule responsible for its biological activity. For indole-2-carboxylates, several key features have been elucidated.

The propoxy group at the 6-position of the indole (B1671886) ring in methyl 6-propoxy-1H-indole-2-carboxylate plays a significant role in how the molecule binds to its receptor. The size and lipophilicity of substituents in this position can influence binding affinity. For instance, in a series of indole-2-carboxylate (B1230498) derivatives targeting the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, it was found that the nature of the substituent on the phenyl ring of a C-3 side chain affects the binding affinity. Quantitative structure-activity relationship (QSAR) analysis has suggested that the pKi value, a measure of binding affinity, decreases with increased lipophilicity and steric bulk of the substituents. nih.gov This indicates that the pocket where this part of the molecule binds is likely non-hydrophobic and of a limited size. nih.gov While this study did not directly examine a 6-propoxy group, it highlights the importance of the size and electronic properties of substituents on the indole ring system in receptor interactions.

The methyl ester at the 2-position of the indole ring is a critical functional group for the biological activity of many indole-2-carboxylates. This group can participate in important interactions with biological targets, such as forming hydrogen bonds. Studies on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase have shown that the carboxyl group at the C2 position is crucial for chelating with magnesium ions in the enzyme's active site. nih.govmdpi.com Replacement of the carboxyl group with other functionalities, such as a methyl, hydroxymethyl, or cyano group, resulted in a loss of inhibitory activity. sci-hub.se This underscores the essential role of the oxygen atoms in the ester or carboxylic acid for binding. While this compound features a methyl ester rather than a carboxylic acid, the fundamental role of the carbonyl oxygen and ester oxygen in forming key interactions is likely preserved. The ester may also influence the molecule's pharmacokinetic properties, such as its ability to cross cell membranes.

The pattern of substitution on the indole ring itself has a profound impact on the activity and selectivity of indole-2-carboxylates. Modifications at various positions of the indole nucleus have been shown to modulate biological activity.

For instance, in the development of antitubercular agents, substitutions at the 4- and 6-positions of the indole ring were found to be optimal for activity. nih.gov Specifically, 4,6-dimethyl substitution led to greater potency against a panel of mycobacteria compared to unsubstituted indole compounds. nih.gov In another context, for indole-2-carboxamide allosteric modulators of the cannabinoid receptor 1 (CB1), the presence of the indole ring is important for maintaining high binding affinity, while substituents at the C3 position significantly impact the allosteric modulation. nih.gov

Furthermore, studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors have demonstrated that introducing a halogenated benzene (B151609) ring at the C6 position can enhance the π–π stacking interaction with the viral DNA. nih.govrsc.org The nature and position of substituents on the indole ring can also influence selectivity for different biological targets.

Design and Evaluation of Structure-Activity Relationship Libraries

The systematic design and synthesis of libraries of indole-2-carboxylate derivatives are a cornerstone of SAR studies. These libraries are created by systematically varying different parts of the molecule, such as the substituents on the indole ring, the group at the 2-position, and any side chains.

For example, to explore the SAR of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, a library of compounds was synthesized by modifying the C3, C5, and C6 positions of the indole scaffold. nih.gov This involved reactions such as Buchwald-Hartwig amination to introduce substituted anilines at the C3 position and Suzuki coupling to add aryl groups at the C5 or C6 positions. nih.gov

In another study focused on developing apoptosis inducers, a SAR study was conducted by modifying the substitutions on both the indole and benzene rings of indole-2-carboxylic acid benzylidene-hydrazides. nih.gov This led to the discovery that substitution at the 3-position of the indole ring was important for apoptotic activity. nih.gov

The synthesis of these libraries often employs versatile chemical reactions that allow for the introduction of a wide range of functional groups. Common synthetic strategies include the Fischer indole synthesis to create the core indole ring, followed by various functionalization reactions. nih.gov

Investigation of Molecular Interactions with Biological Targets

Understanding how indole-2-carboxylates interact with their biological targets at a molecular level is crucial for rational drug design. This is often achieved through a combination of experimental and computational methods.

Receptor binding assays are used to determine the affinity of a compound for its biological target. These assays typically involve incubating the compound with a preparation of the receptor and measuring the extent of binding, often by using a radiolabeled ligand.

For example, in the study of indole-2-carboxamides as allosteric modulators of the CB1 receptor, binding studies were performed using cell membranes expressing the receptor. nih.gov These studies revealed that the presence of the indole ring is preferred for maintaining high binding affinity for the allosteric site. nih.gov A series of analogs were synthesized to understand the SAR, leading to the identification of a potent modulator with a high binding cooperativity factor. nih.gov

Similarly, a series of indole-2-carboxylates were evaluated for their ability to inhibit binding at the strychnine-insensitive glycine receptor associated with the NMDA receptor complex. nih.gov Several compounds in this series were found to have submicromolar affinity for this receptor. nih.gov

Enzyme Inhibition Assays

Research into the biological activity of indole-2-carboxylate derivatives has revealed their potential as inhibitors of various enzymes. The core structure is a versatile scaffold for developing targeted enzyme inhibitors. For instance, a series of indole-2-carboxylic acid derivatives have demonstrated significant inhibitory effects against HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comrsc.org In vitro assays to determine the 50% inhibitory concentration (IC₅₀) have been pivotal in quantifying the potency of these compounds.

One study identified indole-2-carboxylic acid as an inhibitor of the strand transfer activity of HIV-1 integrase with an IC₅₀ value of 32.37 μM. rsc.org Structural modifications on this parent compound led to the development of derivatives with markedly improved potency. A derivative, compound 20a, which features substitutions at the C3 and C6 positions of the indole core, showed a significantly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. mdpi.com

Furthermore, indole-2-carboxylic acid derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and targeted in tumor immunotherapy. sci-hub.se A 6-ethylamino substituted derivative, compound 9p, exhibited strong inhibitory activity against both IDO1 and TDO, with IC₅₀ values of 1.75 µM and 3.53 µM, respectively. sci-hub.se Another derivative, compound 9o-1, was identified as the most potent dual inhibitor in its series, with an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se

The table below summarizes the enzyme inhibitory activities of selected indole-2-carboxylate derivatives against various targets.

| Compound Reference | Target Enzyme | IC₅₀ (μM) |

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 |

| Derivative 17a | HIV-1 Integrase | 3.11 |

| Derivative 20a | HIV-1 Integrase | 0.13 |

| Derivative 9p | IDO1 | 1.75 |

| Derivative 9p | TDO | 3.53 |

| Derivative 9o-1 | IDO1 | 1.17 |

| Derivative 9o-1 | TDO | 1.55 |

This table is interactive. Click on the headers to sort the data.

Computational Molecular Docking and Binding Mode Analysis

Computational molecular docking is a powerful tool used to predict the binding orientation of small molecules within the active site of a target protein, providing insights into the mechanism of inhibition. nih.govnih.gov For indole-2-carboxylate derivatives, docking studies have been instrumental in elucidating their interactions with enzyme targets and guiding structure-activity relationship (SAR) studies. mdpi.comsci-hub.se

In the context of HIV-1 integrase inhibition, binding mode analysis revealed that the indole core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold play a crucial role. mdpi.comrsc.org These moieties were observed to chelate with the two essential Mg²⁺ ions within the enzyme's active site, a characteristic interaction for integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.org Further analysis of a highly potent derivative (compound 20a) showed that a long branch substituent at the C3 position extends into a hydrophobic cavity near the active site, interacting with amino acid residues Tyr143 and Asn117. mdpi.com Similarly, for another derivative (compound 17a), the introduction of a halogenated benzene ring at the C6 position was found to facilitate a π–π stacking interaction with the viral DNA. rsc.orgrsc.org

Molecular docking simulations for IDO1 and TDO dual inhibitors also provided predictions of the binding modes for this class of compounds within the respective enzyme binding pockets. sci-hub.se These in silico studies suggested that substituents at the 6-position of the indole ring, such as acetamido or ethylamino groups, might form favorable hydrogen bonds that contribute to the binding and inhibitory activity. sci-hub.se

Mechanistic Investigations of Observed Biological Activities

Cellular and Sub-Cellular Target Identification

The biological activities of indole-2-carboxylate derivatives are a direct consequence of their interaction with specific cellular and sub-cellular targets. Enzyme inhibition assays and computational studies have successfully identified several key protein targets.

HIV-1 Integrase : This viral enzyme is a primary target for a class of indole-2-carboxylic acids. mdpi.comrsc.orgrsc.org By inhibiting this enzyme, the compounds block the integration of the viral DNA into the host cell's genome, thereby halting the HIV replication cycle.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : These heme-containing enzymes are key targets in the field of oncology. sci-hub.se IDO1 and TDO are involved in tryptophan catabolism, and their inhibition by indole-2-carboxylate derivatives represents a strategy for cancer immunotherapy. sci-hub.se

Epidermal Growth Factor Receptor (EGFR) : Certain indole-based carboxamides have been evaluated as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in cancer cells. nih.gov While these are carboxamides, the studies highlight the versatility of the indole scaffold in targeting protein kinases involved in cell proliferation.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) : In silico studies have proposed that substituted indole-2-carboxylate derivatives could act as potential inhibitors of GSK-3β, an enzyme implicated in various diseases, including diabetes mellitus. researchgate.net

Pathway Analysis of Biological Responses

The inhibition of specific molecular targets by indole-2-carboxylates triggers a cascade of effects on various biological pathways.

HIV Life Cycle : By targeting HIV-1 integrase, these compounds directly interfere with the viral life cycle. rsc.org The inhibition of the DNA strand transfer step prevents the permanent insertion of the viral genome into the host chromosome, which is an essential stage for the production of new virus particles. mdpi.com

Kynurenine (B1673888) Pathway of Tryptophan Metabolism : The inhibition of IDO1 and TDO disrupts the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. sci-hub.se In the context of cancer, this pathway is exploited by tumors to create an immunosuppressive microenvironment. By inhibiting these enzymes, indole-2-carboxylate derivatives can potentially restore anti-tumor immune responses. sci-hub.se

Cell Signaling and Proliferation Pathways : For derivatives that target receptor tyrosine kinases like EGFR, the mechanism involves the interruption of signaling pathways that control cell growth, proliferation, and survival. nih.gov Inhibition of EGFR can block downstream signaling cascades, leading to an anti-proliferative effect on cancer cells. nih.gov

Following a comprehensive search of available scientific literature, there is no specific research data corresponding to the biological activities of the exact compound “this compound” within the requested frameworks of anti-inflammatory, antimicrobial, and anticancer applications. The provided search results and broader inquiries did not yield studies focusing on this particular molecule.

Scientific research on indole derivatives is extensive, and many related compounds, such as other indole-2-carboxylate esters and molecules with different substituents on the indole ring, have been investigated for a wide range of biological activities. For instance, studies exist on derivatives like methyl 6-methoxy-1H-indole-2-carboxylate and other indole-2-carboxamides, exploring their potential in various therapeutic areas. However, the specific propoxy substitution at the 6-position in conjunction with the methyl ester at the 2-position, as defined by "this compound," does not appear in the reviewed literature concerning the outlined biological activities.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the anti-inflammatory, antimicrobial, or anticancer research related solely to this compound as per the strict constraints of the request.

Exploration of Biological Activities and Potential Research Applications Non Human Context

Antiviral Research Investigations

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, known for conferring a wide range of biological activities. Derivatives of indole-2-carboxylate (B1230498), in particular, have been the subject of numerous studies to explore their potential as therapeutic agents. Research into the antiviral properties of these compounds has revealed promising activity against a variety of DNA and RNA viruses. While broad-spectrum antiviral activity has been noted for some indole-2-carboxylate derivatives, specific investigations into methyl 6-propoxy-1H-indole-2-carboxylate's direct role in these activities are still emerging. The structural features, such as the propoxy group at the 6-position and the methyl ester at the 2-position, are thought to play a crucial role in the molecule's interaction with viral targets.

Studies on HIV-1 Integrase Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a crucial step in the viral life cycle. The development of integrase strand transfer inhibitors (INSTIs) has been a significant advancement in the management of HIV-1 infection.

Recent research has identified the indole-2-carboxylic acid scaffold as a promising starting point for the development of novel HIV-1 integrase inhibitors. These compounds are believed to exert their inhibitory effect by chelating with the two magnesium ions present in the active site of the integrase enzyme. This interaction effectively blocks the strand transfer process. While the broader class of indole-2-carboxylic acid derivatives has shown potential, with some compounds exhibiting inhibitory concentrations in the micromolar range, specific data on the inhibitory activity of this compound against HIV-1 integrase is not yet extensively documented in publicly available research. Further studies are required to determine its specific efficacy and binding mode within the integrase active site.

Other Emerging Biological Activities and Research Applications

Beyond its potential antiviral applications, the unique chemical structure of this compound has prompted investigations into its interactions with other biological targets. The indole ring system is a versatile pharmacophore that can be tailored to interact with a variety of receptors and enzymes, leading to a broad range of potential therapeutic applications.

Central Nervous System (CNS) Related Receptor Modulation

The indole scaffold is a core component of many neuroactive compounds, including neurotransmitters like serotonin. This has led researchers to explore the potential of synthetic indole derivatives to modulate the activity of CNS-related receptors. While the direct interaction of this compound with specific CNS receptors is an area of ongoing investigation, the structural similarities to known neuroactive agents suggest it may possess modulatory activity. The nature and positioning of the substituents on the indole ring are critical in determining the compound's affinity and selectivity for different receptor subtypes. Future research in this area will likely involve binding assays and functional studies to elucidate the specific CNS targets of this compound and its potential as a modulator of neurological pathways.

Integrin Antagonist Studies

Integrins are a family of cell surface receptors that play a vital role in cell adhesion and signaling. They are involved in a wide array of physiological and pathological processes, including inflammation, immune response, and cancer metastasis. As such, integrin antagonists have emerged as a promising class of therapeutic agents. The potential for indole-based compounds to act as integrin antagonists is an active area of research. The specific structure of this compound, with its particular pattern of substitution, could allow it to bind to the ligand-binding sites of certain integrins, thereby blocking their natural interactions and downstream signaling pathways. However, detailed studies and specific data confirming the activity of this compound as an integrin antagonist are not yet widely available.

Future Directions and Advanced Research Considerations

Development of Novel and Green Synthetic Methodologies

Conventional methods for synthesizing indole (B1671886) derivatives are often being replaced by more environmentally friendly "green" approaches that offer advantages such as higher yields, shorter reaction times, and the use of less hazardous reagents. benthamdirect.comopenmedicinalchemistryjournal.com Future research on methyl 6-propoxy-1H-indole-2-carboxylate should focus on developing such sustainable synthetic routes.

Key green chemistry principles that could be applied include:

Microwave-Assisted Synthesis: This technique can significantly accelerate chemical reactions, leading to rapid and efficient synthesis. tandfonline.comtandfonline.comresearchgate.net An improved procedure for synthesizing indole-2-carboxylic acid esters has been achieved through the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using an ionic liquid under controlled microwave irradiation. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) can drastically reduce the environmental impact of the synthesis process. benthamdirect.comopenmedicinalchemistryjournal.com

Catalysis: The development and use of novel catalysts, including nanocatalysts and solid acid catalysts, can improve reaction efficiency and allow for easier separation and recycling of the catalyst. openmedicinalchemistryjournal.com

| Green Synthetic Approach | Potential Advantages for Synthesizing this compound | References |

|---|---|---|

| Microwave Irradiation | Rapid reaction times, increased yields, energy efficiency. | tandfonline.comtandfonline.comresearchgate.net |

| Ionic Liquids as Solvents/Catalysts | Low volatility, thermal stability, potential for recyclability. | benthamdirect.comopenmedicinalchemistryjournal.com |

| Water as a Solvent | Non-toxic, inexpensive, environmentally benign. | openmedicinalchemistryjournal.com |

| Nanocatalysis | High efficiency, high selectivity, easy recovery and reuse. | openmedicinalchemistryjournal.com |

Integration of High-Throughput Screening for Activity Profiling

To efficiently explore the biological potential of this compound, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid testing of a compound against a vast number of biological targets. nih.gov A cell-based high-content screening (HCS) of a small molecule library led to the identification of three hits containing an indole core as active against Trypanosoma cruzi. acs.org

Future HTS campaigns for this compound could involve:

Target-Based Screening: Testing the compound's ability to inhibit specific enzymes (e.g., kinases, integrases, dioxygenases) or bind to specific receptors known to be involved in disease pathways. nih.govsci-hub.se

Phenotypic Screening: Assessing the compound's effect on whole cells or organisms to identify novel biological activities without a preconceived target. acs.org

Library Development: Synthesizing a library of analogues of this compound with variations at the propoxy group, the ester, and other positions on the indole ring to explore the structure-activity relationship (SAR). researchgate.net

Advanced Computational Modeling for Predictive SAR and ADMET Properties

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial for modern drug discovery. semanticscholar.orgbiointerfaceresearch.com These computational tools can save time and resources by prioritizing the synthesis of the most promising compounds. semanticscholar.org

For this compound, computational modeling can be used to:

Develop QSAR Models: Create mathematical models that correlate the structural features of indole-2-carboxylate (B1230498) derivatives with their biological activity. nih.goveurjchem.com This can predict the potency of new, unsynthesized analogues.

Perform Molecular Docking: Simulate the binding of the compound to the active site of a biological target (e.g., a protein receptor or enzyme). This provides insights into the binding mode and key interactions, guiding further structural modifications. semanticscholar.orgresearchgate.net

Predict ADMET Properties: Forecast the pharmacokinetic and toxicological profile of the compound, helping to identify potential liabilities such as poor absorption or potential for toxicity early in the drug discovery process. biointerfaceresearch.comresearchgate.netresearchgate.net

Elucidation of Novel Biological Targets

The indole scaffold is known to interact with a multitude of biological targets, mediating a wide range of pharmacological effects. nih.govmdpi.comnih.gov Research into this compound should include a broad investigation to identify its specific molecular targets. Based on the activities of other indole derivatives, several target classes are of particular interest.

| Potential Target Class | Examples of Targets for Indole Derivatives | Potential Therapeutic Area | References |

|---|---|---|---|

| Enzymes | Tubulin, Protein Kinases, HIV-1 Integrase, Topoisomerases, IDO1/TDO | Anticancer, Antiviral | mdpi.comnih.govsci-hub.seresearchgate.netnih.gov |

| Receptors | Cysteinyl-leukotriene (CysLT1) Receptors, 5-HT3 Receptors | Anti-inflammatory, Antiemetic | nih.govmdpi.com |

| Other Proteins | Histone Deacetylase (HDAC), P-glycoprotein | Anticancer | nih.govmdpi.com |

Systematic screening and advanced proteomics techniques can be employed to identify the direct binding partners of this compound within the cell, potentially revealing novel mechanisms of action and therapeutic applications.

Exploration of Prodrug Strategies and Delivery Systems

The physicochemical properties of a drug, such as solubility and bioavailability, are critical for its therapeutic efficacy. The ester moiety of this compound presents a strategic handle for prodrug development. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. This approach can be used to improve a drug's ADMET properties. nih.gov For instance, modifying the methyl ester to a different ester or an amide could alter solubility and metabolic stability.

Furthermore, advanced drug delivery systems can enhance the therapeutic profile of indole compounds. nih.gov

Nanotechnology Formulations: Encapsulating this compound in nanoparticles, niosomes, or layered double hydroxides could improve its stability, solubility, and ability to reach the target site, potentially reducing side effects. nih.govresearchgate.netjchr.org

Hydrogels: Biopolymeric hydrogels could be used for controlled and sustained release of the compound. acs.org

Collaborative Opportunities in Interdisciplinary Research

The comprehensive investigation of this compound from initial synthesis to potential clinical application requires a multidisciplinary approach. researchgate.net Future progress will depend on fostering collaborations among various scientific fields.

Key areas for interdisciplinary collaboration include:

Synthetic and Medicinal Chemistry: For the design, green synthesis, and structural optimization of the compound and its analogues. nih.gov

Computational Chemistry and Biology: For predictive modeling of activity and ADMET properties, and for identifying potential biological targets.

Pharmacology and Cell Biology: For conducting HTS, elucidating mechanisms of action, and evaluating efficacy in preclinical models.

Pharmaceutical Sciences: For developing novel formulations and drug delivery systems to improve bioavailability and therapeutic outcomes. mdpi.com

By leveraging expertise across these disciplines, the scientific community can systematically explore the potential of this compound and accelerate its journey from a chemical entity to a potential therapeutic agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-propoxy-1H-indole-2-carboxylate?

- The compound can be synthesized via the Fischer indole synthesis , where a substituted phenylhydrazine reacts with a carbonyl compound (e.g., ethyl pyruvate) under acidic conditions. For example, ethyl pyruvate 2-methoxyphenylhydrazone reacts with HCl/EtOH to yield indole carboxylates . Modifications, such as introducing the propoxy group at position 6, may involve nucleophilic substitution or protective group strategies. Post-synthetic esterification (e.g., using methyl chloride) can introduce the methyl ester group at position 2.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity (e.g., propoxy group at C6, methyl ester at C2).

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.

- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation. Programs like SHELXL refine crystallographic data, while ORTEP-III visualizes molecular geometry .

Q. What safety precautions are recommended for handling this compound?

- Use P95/P100 respirators in poorly ventilated areas to avoid inhalation .

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in sealed containers at 2–8°C to maintain stability .

Q. How can researchers address poor solubility during purification?

- Optimize solvent systems (e.g., ethyl acetate/petroleum ether mixtures) for recrystallization .

- Use column chromatography with gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in Fischer indole synthesis?

- Adjust acid concentration and reaction temperature to control cyclization. For example, HCl/EtOH at 60–80°C may reduce chlorinated byproducts (e.g., 6-chloro derivatives) .

- Monitor reaction progress via TLC and isolate intermediates to suppress side reactions.

Q. What strategies resolve discrepancies between spectral data and crystallographic results?

- Cross-validate NMR assignments with 2D techniques (COSY, NOESY) to confirm substituent positions.

- Re-examine crystallographic data using SHELXL for refinement errors (e.g., misplaced hydrogen atoms) .

- Compare experimental and computational (DFT) bond angles/distances to identify outliers .

Q. How can computational modeling predict the compound’s reactivity in derivatization?

- Use density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) sites. The propoxy group at C6 may deactivate the indole ring, directing reactions to C4 or C7 positions.

- Simulate reaction pathways (e.g., ester hydrolysis) using software like Gaussian or ORCA to optimize conditions.

Q. What methods identify and characterize synthetic byproducts?

- LC-MS/MS detects trace byproducts (e.g., chlorinated derivatives from incomplete propoxylation).

- X-ray powder diffraction differentiates polymorphs or solvates that may form during crystallization .

Methodological Considerations

- Crystallographic Refinement: SHELXL’s robust algorithms handle high-resolution or twinned data, critical for resolving disorder in flexible substituents (e.g., propoxy chains) .

- Synthetic Reproducibility: Document reaction parameters (e.g., stoichiometry, catalyst loadings) meticulously, as minor variations can alter yields in multi-step syntheses .

Data Contradiction Analysis

- Example: If NMR suggests a methoxy group but X-ray shows propoxy, recheck spectral assignments and crystallographic refinement. Hydrogen bonding or π-interactions in crystals (e.g., C–H···π, Cl···π) may influence apparent substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。